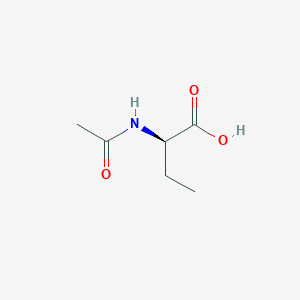

(R)-2-Acetamidobutanoic acid

Übersicht

Beschreibung

®-2-Acetamidobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-acetamidobutanoic acid can be achieved through several methods. One common approach involves the acylation of ®-2-aminobutanoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 0-5°C to ensure the selective formation of the acetamido group.

Industrial Production Methods: In an industrial setting, the production of ®-2-acetamidobutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of acylase enzymes, can be employed to convert racemic mixtures of 2-aminobutanoic acid into the desired ®-enantiomer. This approach is advantageous due to its efficiency and environmentally friendly nature.

Analyse Chemischer Reaktionen

Key Synthetic Routes

(R)-2-Acetamidobutanoic acid is synthesized via:

-

Acylation of (R)-2-Aminobutanoic acid : Reaction with acetylating agents (e.g., acetic anhydride) under basic conditions .

-

Enzymatic Resolution : Use of stereospecific enzymes (e.g., acylases) to isolate the (R)-enantiomer from racemic mixtures .

Reaction Conditions

| Reactants | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|

| (R)-2-Aminobutanoic acid + Ac₂O | NaOH, 0–5°C, 2h | 85–92% |

Enzymatic Oxidation and Reduction

This compound participates in metabolic pathways via aldehyde dehydrogenase (ALDH) enzymes. For example:

This reaction is critical in GABA (γ-aminobutyric acid) metabolism and urea cycle regulation .

Key Enzymes Involved

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| Aldehyde dehydrogenase 2 | ALDH2 | Oxidizes aldehydes to carboxylic acids | |

| Fatty aldehyde dehydrogenase | ALDH3A2 | Processes long-chain aliphatic aldehydes |

Hydrolysis and Decarboxylation

-

Acid-Catalyzed Hydrolysis : The acetamido group undergoes hydrolysis to regenerate 2-aminobutanoic acid in acidic environments (e.g., HCl, 100°C) :

-

Thermal Decarboxylation : At elevated temperatures (>150°C), decarboxylation yields acetamide and CO₂ .

Chirality-Dependent Interactions

The (R)-configuration influences its biological activity and synthetic utility:

-

Peptide Synthesis : Preferential incorporation into peptide chains due to reduced steric hindrance compared to the (S)-enantiomer .

-

Enzyme Binding : ALDH isoforms exhibit stereospecificity for the (R)-enantiomer during oxidation .

Comparative Reactivity with Structural Analogs

Wissenschaftliche Forschungsanwendungen

®-2-Acetamidobutanoic acid has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-2-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The acetamido group can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

- (S)-2-Acetamidobutanoic acid

- ®-2-Aminobutanoic acid

- (S)-2-Aminobutanoic acid

Comparison: ®-2-Acetamidobutanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions. Compared to its (S)-enantiomer, the ®-form may exhibit different binding affinities and metabolic pathways. Additionally, the presence of the acetamido group distinguishes it from the corresponding amino acids, providing unique chemical properties and reactivity.

Biologische Aktivität

(R)-2-Acetamidobutanoic acid, also known as (R)-2-acetamido-4-methylbutanoic acid, is a compound of significant interest due to its biological activities and potential applications in various fields, including medicine and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic uses.

This compound is characterized by its acetamido group, which enhances its solubility and reactivity compared to other amino acids. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 115.15 g/mol. The compound exists as a chiral molecule with specific stereochemistry that influences its biological interactions.

The biological activity of this compound primarily involves its role as a substrate in metabolic pathways. It interacts with various enzymes involved in amino acid metabolism, influencing their activity through competitive inhibition or substrate modulation. The acetamido group is crucial for its binding affinity to these enzymes.

Enzyme Interactions

Research indicates that this compound can act on several key enzymes:

- Alpha-aminoadipic semialdehyde dehydrogenase : Involved in the metabolism of amino acids and protective cellular functions against oxidative stress .

- Aldehyde dehydrogenase : Plays a role in detoxifying aldehydes and metabolizing neurotransmitters .

These interactions suggest that this compound may have protective effects against oxidative damage and contribute to maintaining cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Amino Acid Metabolism : It participates in the synthesis and degradation of amino acids, influencing overall protein metabolism.

- Energy Metabolism : The compound may play a role in energy production through its involvement in the tricarboxylic acid cycle (TCA cycle) as a substrate for various enzymes.

1. Antidepressant Effects

A study explored the antidepressant effects of herbal extracts containing this compound. It was found that the compound could modulate glycometabolism and amino acid metabolism, contributing to improved mood regulation in animal models .

2. Toxicology Assessment

In toxicological studies, this compound exhibited differential effects on liver and kidney functions in rats subjected to chronic unpredictable mild stress (CUMS). The compound was shown to induce less severe toxic reactions in stressed subjects compared to healthy controls, indicating its potential as a therapeutic agent with lower toxicity profiles .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | R | Modulates enzyme activity; potential antidepressant effects |

| (S)-2-Acetamidobutanoic acid | S | Different binding affinities; less studied |

| (R)-2-Aminobutanoic acid | R | Similar metabolic pathways; more common |

The stereochemistry significantly impacts the biological activity and interactions of these compounds, making this compound particularly interesting for further research.

Eigenschaften

IUPAC Name |

(2R)-2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482559 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34271-27-7 | |

| Record name | (R)-2-Acetamidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.